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Compound of Interest

Compound Name: 3-Fluoro-4-(pyrrolidin-1-yl)aniline

Cat. No.: B1310283 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(pyrrolidin-1-
yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile
Scaffold
3-Fluoro-4-(pyrrolidin-1-yl)aniline is a substituted aniline derivative that has garnered

significant interest within medicinal chemistry and materials science. Its structural architecture,

featuring a fluorinated phenyl ring, a nucleophilic secondary amine, and a pyrrolidine moiety,

makes it a highly valuable and versatile building block for the synthesis of complex molecules.

The pyrrolidine ring, in particular, is a common feature in over 20 FDA-approved drugs,

highlighting its importance in creating structures with favorable pharmacological profiles.[1] This

guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-
4-(pyrrolidin-1-yl)aniline, offering field-proven insights and detailed experimental protocols to

support its application in research and development.

Part 1: Molecular Identity and Structural
Characteristics
A precise understanding of a molecule's identity is the foundation of all subsequent scientific

investigation. The key identifiers for 3-Fluoro-4-(pyrrolidin-1-yl)aniline are summarized
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below.

Chemical Name: 3-Fluoro-4-(pyrrolidin-1-yl)aniline

CAS Number: 93246-54-9

Molecular Formula: C₁₀H₁₃FN₂[2]

Molecular Weight: 180.22 g/mol

Structural Representation:
SMILES:C1CCN(C1)C2=C(C=C(C=C2)N)F[2]

InChI:InChI=1S/C10H13FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2[2]

InChIKey:NOTAKFXSHAJNDN-UHFFFAOYSA-N[2]

The molecule's structure combines an electron-rich aniline ring with the steric bulk and

conformational flexibility of the pyrrolidine group. The fluorine atom at the meta-position to the

amine significantly influences the electronic properties of the aromatic ring, impacting its

reactivity and the basicity of the aniline nitrogen.

Part 2: Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both

chemical reactions and biological systems. They influence solubility, absorption, distribution,

metabolism, and excretion (ADME) profiles, which are crucial in drug development.

Property Value Source / Method

Molecular Weight 180.22 g/mol Calculated

XlogP (Predicted) 2.0 PubChem[2]

Boiling Point (Predicted) 294.2 ± 30.0 °C ChemicalBook[3]

Density (Predicted) 1.15 ± 0.06 g/cm³ ChemicalBook[3]

Storage Conditions -20°C for long-term BIOFOUNT

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1310283?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/6500524
https://pubchemlite.lcsb.uni.lu/e/compound/6500524
https://pubchemlite.lcsb.uni.lu/e/compound/6500524
https://pubchemlite.lcsb.uni.lu/e/compound/6500524
https://pubchemlite.lcsb.uni.lu/e/compound/6500524
https://m.chemicalbook.com/ProductChemicalPropertiesCB23174229_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB23174229_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Experimental data for some properties of this specific molecule are not widely published.

The values provided are based on computational predictions and data from suppliers, which

serve as reliable estimates for experimental design.

The predicted octanol-water partition coefficient (XlogP) of 2.0 suggests a moderate

lipophilicity, indicating that the molecule is likely to have reasonable solubility in both organic

solvents and, to a lesser extent, aqueous media, a desirable trait for drug candidates.

Part 3: Spectroscopic and Analytical
Characterization
Spectroscopic analysis is indispensable for confirming the structure and assessing the purity of

3-Fluoro-4-(pyrrolidin-1-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the protons of the pyrrolidine ring, and the amine protons. The aromatic protons will

exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The

pyrrolidine protons will likely appear as multiplets in the aliphatic region. The amine (NH₂)

protons will present as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic

carbons, with the carbon atom directly bonded to the fluorine atom exhibiting a large one-

bond carbon-fluorine coupling constant (¹JCF). The carbons of the pyrrolidine ring will appear

in the upfield region of the spectrum.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3-
Fluoro-4-(pyrrolidin-1-yl)aniline, the expected monoisotopic mass is 180.10628 Da.[2] Under

electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z 180. The

fragmentation pattern would likely involve losses of fragments from the pyrrolidine ring and

potentially the aniline moiety.

Infrared (IR) Spectroscopy
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The IR spectrum provides information about the functional groups present. Key expected

absorption bands include:

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary

amine.

C-H stretching (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960

cm⁻¹, respectively.

C=C stretching (aromatic): Absorptions in the 1500-1600 cm⁻¹ region.

C-N stretching: Bands in the 1250-1350 cm⁻¹ range.

C-F stretching: A strong absorption band typically found in the 1000-1400 cm⁻¹ region.

Part 4: Experimental Workflows and Protocols
To ensure the reliability and reproducibility of research, standardized experimental protocols

are essential.

Workflow 1: Purity Assessment by High-Performance
Liquid Chromatography (HPLC)
HPLC is the most common method for determining the purity of organic compounds. A

reversed-phase HPLC method is typically effective for analyzing aromatic amines.
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Sample & Mobile Phase Preparation

HPLC Analysis Data Processing

1. Prepare 0.1 mg/mL sample
in 50:50 Acetonitrile/Water

2. Filter sample through
0.45 µm syringe filter

6. Inject filtered sample
(e.g., 10 µL)

3. Prepare mobile phase
(e.g., Acetonitrile & 0.1% Formic Acid in Water)

4. Degas mobile phase

5. Equilibrate C18 column
with initial mobile phase conditions 7. Run gradient elution 8. Detect analyte by UV

(e.g., at 254 nm) 9. Integrate peak areas 10. Calculate purity
(% Area)

Click to download full resolution via product page

Caption: Workflow for HPLC Purity Analysis.

Detailed Protocol:

Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of

acetonitrile and water to a final concentration of approximately 0.1 mg/mL.[4]

Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate

matter.[4]

Instrumentation: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

A: 0.1% Formic acid in Water
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B: Acetonitrile

Gradient Elution: A typical gradient might run from 10% B to 90% B over 20 minutes.

Detection: Monitor the elution profile using a UV detector at 254 nm.

Analysis: The purity is determined by calculating the percentage area of the main peak

relative to the total area of all peaks in the chromatogram.

Protocol 2: Determination of Melting Point
The melting point is a fundamental physical property that indicates purity.

Sample Preparation: Ensure the sample is a fine, dry powder.

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

Measurement: Place the capillary tube in a calibrated melting point apparatus.

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the

expected melting point.

Observation: Record the temperature range from the appearance of the first liquid droplet to

the complete liquefaction of the sample. A narrow melting range is indicative of high purity.

Part 5: Synthesis, Reactivity, and Applications
Understanding the synthesis and reactivity of 3-Fluoro-4-(pyrrolidin-1-yl)aniline is key to its

effective use as a chemical intermediate.

Synthetic Pathway
A common route for synthesizing this class of compounds is through a nucleophilic aromatic

substitution (SₙAr) reaction, followed by a reduction.
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Step 1: SₙAr Reaction

Step 2: Nitro Group Reduction

1,2-Difluoro-4-nitrobenzene

4-(2-Fluoro-4-nitrophenyl)pyrrolidine

+ Base
(e.g., K₂CO₃)

Pyrrolidine

+ Base
(e.g., K₂CO₃)

3-Fluoro-4-(pyrrolidin-1-yl)aniline

+ Reducing Agent
(e.g., Fe/NH₄Cl or H₂, Pd/C)

Click to download full resolution via product page

Caption: General Synthetic Route.

This two-step process is efficient for producing the target aniline. The first step involves the

selective displacement of one fluorine atom by pyrrolidine, followed by the reduction of the nitro

group to the primary amine.[5]

Reactivity and Use in Drug Discovery
The aniline functional group is a versatile handle for a wide range of chemical transformations,

including amidation, sulfonylation, and diazotization, allowing for its incorporation into larger,

more complex molecular frameworks.[6] The pyrrolidine moiety can contribute to favorable

pharmacokinetic properties such as improved solubility and metabolic stability.[6][7]

This scaffold is valuable in the design of:
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Kinase Inhibitors: The aniline nitrogen can form crucial hydrogen bonds within the ATP-

binding pocket of kinases.

GPCR Ligands: The overall structure can be modified to achieve high affinity and selectivity

for various G-protein coupled receptors.

Antimicrobial Agents: Substituted anilines are precursors to potent antibiotics and

antibacterial compounds.[5]

Part 6: Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are paramount.

Hazard Identification: While a specific safety data sheet (SDS) for this exact compound is not

universally available, analogous compounds like 3-chloro-4-fluoroaniline are classified as

harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

[8][9] It is prudent to handle 3-Fluoro-4-(pyrrolidin-1-yl)aniline with the same level of care.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses, a lab coat, and chemical-resistant gloves.[10]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors.[10]

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability,

storage at -20°C is recommended.

Conclusion
3-Fluoro-4-(pyrrolidin-1-yl)aniline is a strategically important building block in modern

chemical synthesis. Its unique combination of a fluorinated aniline and a pyrrolidine ring

provides a foundation for creating novel molecules with diverse biological activities. This guide

has detailed its fundamental physicochemical properties, analytical characterization methods,

and synthetic utility. By leveraging this information, researchers can confidently and effectively

utilize this compound to advance their projects in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1310283?utm_src=pdf-custom-synthesis
https://enamine.net/public/posters/Enamine_Pyrrolidines_A4_2015.pdf
https://pubchemlite.lcsb.uni.lu/e/compound/6500524
https://m.chemicalbook.com/ProductChemicalPropertiesCB23174229_EN.htm
https://www.benchchem.com/pdf/Technical_Support_Center_Analytical_Methods_for_3_Chloro_4_fluoroaniline_Reactions.pdf
https://www.researchgate.net/figure/Synthetic-route-for-3-fluoro-4-morpholinoaniline-and-its-sulfonamides-and-carbamates_fig3_319703715
https://www.vulcanchem.com/product/vc1982067
https://pmc.ncbi.nlm.nih.gov/articles/PMC8352847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8352847/
https://www.cdhfinechemical.com/images/product/msds/37_1656958969_3-Chloro-4-FluoroAniline-CASNO-367-21-5-MSDS.pdf
https://www.carlroth.com/medias/SDB-5461-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDcwNDd8YXBwbGljYXRpb24vcGRmfGFESmpMMmcwTnk4NU1UZ3hNams1TlRjeU56WTJMMU5FUWw4MU5EWXhYMGRDWDBWT0xuQmtaZ3w5NDg3YjQzMmI1YmE3YmMxOWQzYTQ2ZmNkMThhM2FjM2I2NzRmYzYxYTlmNzMxM2Y5N2U0YzdhNjVlOGRlZTA2
https://www.fishersci.com/store/msds?partNumber=CC21914EA&productDescription=3-1H-PYRROL-1-YL+ANILIN+10GR&vendorId=VN00092202&countryCode=US&language=en
https://www.benchchem.com/product/b1310283#physicochemical-properties-of-3-fluoro-4-pyrrolidin-1-yl-aniline
https://www.benchchem.com/product/b1310283#physicochemical-properties-of-3-fluoro-4-pyrrolidin-1-yl-aniline
https://www.benchchem.com/product/b1310283#physicochemical-properties-of-3-fluoro-4-pyrrolidin-1-yl-aniline
https://www.benchchem.com/product/b1310283#physicochemical-properties-of-3-fluoro-4-pyrrolidin-1-yl-aniline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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